molecular formula C10H9FINO2 B8151899 5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide

5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide

Cat. No.: B8151899
M. Wt: 321.09 g/mol
InChI Key: JYETXLHDYHXCJL-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine and iodine atoms attached to a benzene ring, along with an oxetane ring and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of fluorine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Amidation: Formation of the amide bond by reacting the halogenated benzene derivative with an oxetane-containing amine under appropriate conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amide group can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while oxidation and reduction can lead to different functionalized benzamides.

Scientific Research Applications

5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.

    Materials Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.

    Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the oxetane ring can improve its metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-iodobenzamide: Lacks the oxetane ring, which may affect its biological activity and stability.

    2-Fluoro-5-iodo-N-(oxetan-3-yl)benzamide: A positional isomer with potentially different chemical and biological properties.

    5-Fluoro-2-chloro-N-(oxetan-3-yl)benzamide: Substitution of iodine with chlorine, which may alter its reactivity and interactions with molecular targets.

Uniqueness

5-Fluoro-2-iodo-N-(oxetan-3-yl)benzamide is unique due to the combination of fluorine and iodine atoms, along with the oxetane ring. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-2-iodo-N-(oxetan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FINO2/c11-6-1-2-9(12)8(3-6)10(14)13-7-4-15-5-7/h1-3,7H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYETXLHDYHXCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC(=O)C2=C(C=CC(=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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